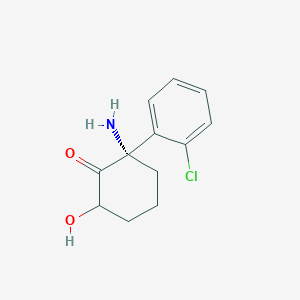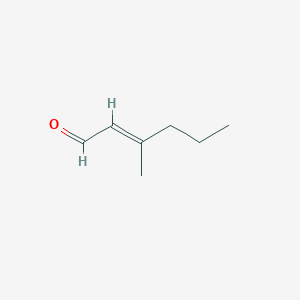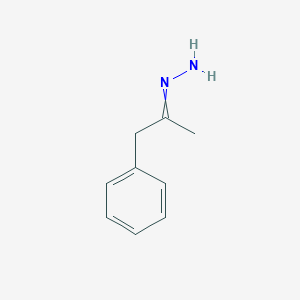![molecular formula C7H10NO3P B11749176 [(R)-amino(phenyl)methyl]phosphonic acid](/img/structure/B11749176.png)
[(R)-amino(phenyl)methyl]phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[®-amino(phenyl)methyl]phosphonic acid is an organic compound characterized by the presence of a phosphonic acid group attached to an amino(phenyl)methyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [®-amino(phenyl)methyl]phosphonic acid can be achieved through several methods. One common approach involves the Michaelis–Arbuzov reaction, where a phosphite reacts with an alkyl halide to form a phosphonate ester, which is then hydrolyzed to yield the phosphonic acid . Another method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite . The Pudovik reaction, which involves the addition of a phosphite to an imine, is also used . Industrial production methods often employ catalysts or microwaves to improve yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
[®-amino(phenyl)methyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
[®-amino(phenyl)methyl]phosphonic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [®-amino(phenyl)methyl]phosphonic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of enzymes by mimicking the transition state of enzyme-catalyzed reactions . The compound’s phosphonic acid group allows it to form strong interactions with metal ions, making it effective in chelation and inhibition processes .
Comparison with Similar Compounds
[®-amino(phenyl)methyl]phosphonic acid can be compared to other similar compounds such as:
Aminomethylenephosphonic acids: These compounds have similar structures but differ in the position and nature of the substituents.
Phosphorus-containing amino acids: Compounds like (L)-phosphinothricin, which is a natural phosphinic acid analogue of (L)-glutamate, share similar properties but have different biological activities.
The uniqueness of [®-amino(phenyl)methyl]phosphonic acid lies in its specific structural features and the versatility of its applications across various fields.
Properties
Molecular Formula |
C7H10NO3P |
|---|---|
Molecular Weight |
187.13 g/mol |
IUPAC Name |
[(R)-amino(phenyl)methyl]phosphonic acid |
InChI |
InChI=1S/C7H10NO3P/c8-7(12(9,10)11)6-4-2-1-3-5-6/h1-5,7H,8H2,(H2,9,10,11)/t7-/m1/s1 |
InChI Key |
ZKFNOUUKULVDOB-SSDOTTSWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](N)P(=O)(O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(N)P(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazole], 6'-methyl-](/img/structure/B11749102.png)
![[2-(diethylamino)ethyl][(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749113.png)
![1-(2-fluoroethyl)-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11749119.png)


![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11749131.png)

![1-(butan-2-yl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11749146.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(2-methoxyphenyl)methyl]amine](/img/structure/B11749147.png)
![[2,3'-Bipyridin]-5-OL](/img/structure/B11749150.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11749151.png)

![3-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11749155.png)

